![molecular formula C14H28O2 B571705 Myristic acid-[9,10-3H] CAS No. 124511-74-6](/img/structure/B571705.png)

Myristic acid-[9,10-3H]

Vue d'ensemble

Description

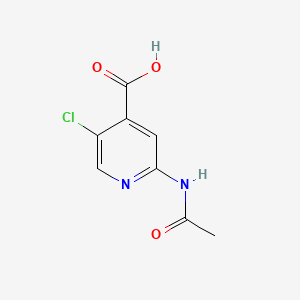

Myristic acid, also known as tetradecanoic acid, is a naturally occurring saturated fatty acid . It plays a critical role in various biological and industrial processes . The hydrocarbon chain provides the fatty acid’s nonpolar properties, while the carboxyl group (-COOH) endows it with reactivity and polar behavior .

Synthesis Analysis

Myristic acid can be synthesized in laboratories through various methods such as fatty acid synthesis or the hydrolysis of triglycerides . In one study, myristic acid-based silica (MA/SiO2) nano-encapsulated phase change materials (NePCMs) were synthesized by the sol–gel process . Another study designed novel myristic acid derivatives via molecular docking studies and ADMET studies .Molecular Structure Analysis

Myristic acid is a 14-carbon chain fatty acid . The hydrocarbon chain provides the fatty acid’s nonpolar properties, while the carboxyl group (-COOH) endows it with reactivity and polar behavior .Chemical Reactions Analysis

Myristic acid acts as a lipid anchor in biomembranes . Reduction of myristic acid yields myristyl aldehyde and myristyl alcohol .Physical and Chemical Properties Analysis

Myristic acid is a colorless or white solid . The melting point is about 54.4 degrees Celsius, and the boiling point is 250.6 degrees Celsius at 760 mm Hg . It is soluble in alcohol, acetates, C6H6, haloalkanes, phenyls, and nitros .Applications De Recherche Scientifique

Myristic acid-[9,10-3H] can be used to screen for defects in fatty acid oxidation, such as medium-chain acyl-CoA dehydrogenase deficiency and other related conditions, by measuring the production of tritiated water in cultured fibroblasts (Manning, Olpin, Pollitt, & Webley, 1990).

The compound is important in studying the metabolism of myristic acid in cells, like in BC3H1 muscle cells, where it is incorporated into phospholipids and undergoes elongation and desaturation (Wang, Kaduce, & Spector, 1991).

Myristic acid-[9,10-3H] is useful in detecting long-chain fatty acid oxidation defects, particularly in intact cells using tritiated water release assays (Olpin, Manning, Pollitt, & Clarke, 1997).

It is used in differentiating hydroxydicarboxylic aciduria based on the release of tritiated water from myristic and palmitic acids by cultured fibroblasts (Olpin, Manning, Carpenter, Middleton, & Pollitt, 1992).

Myristic acid-[9,10-3H] is utilized in research on protein acylation, as seen in its incorporation into proteins in cultured rat hepatocytes (Rioux et al., 2002).

It is also useful for studying the metabolism of myristic acid in Chinese hamster ovary cells and peroxisome-deficient mutants (Wang, Yerram, Kaduce, & Spector, 1992).

Myristic acid-[9,10-3H] helps in understanding the cotranslational acylation of proteins, as shown in research using the BC3H1 muscle cell line (Wilcox, Hu, & Olson, 1987).

Mécanisme D'action

Orientations Futures

Research continues into the use of myristic acid in drug delivery systems. Due to its lipophilic nature, it may increase the bioavailability of certain medications, making them more effective . Studies are also ongoing to better understand the role of myristic acid in cellular signaling and how this can be leveraged for therapeutic interventions in various diseases .

Propriétés

IUPAC Name |

9,10-ditritiotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i5T,6T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-JVDRHMSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C(CCCC)C([3H])CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

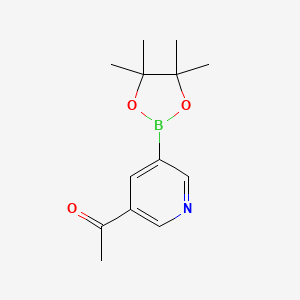

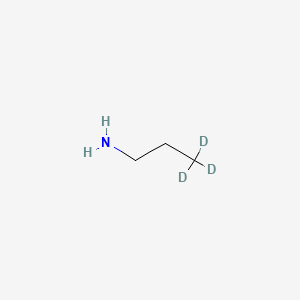

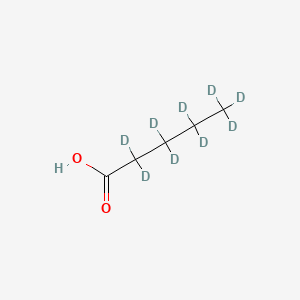

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B571634.png)

![[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B571635.png)